lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate

pharmaceutical salt form aqueous solubility carboxylate pKa

Lithium(1+) 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate (CAS 2742659‑80‑7) is a lithium salt of a 1,4‑disubstituted imidazole‑2‑carboxylic acid. It belongs to the class of imidazole‑2‑carboxylate derivatives, which are employed as synthetic intermediates, ligand scaffolds, and bioactive molecule precursors.

Molecular Formula C12H11LiN2O3
Molecular Weight 238.2 g/mol
Cat. No. B13574085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate
Molecular FormulaC12H11LiN2O3
Molecular Weight238.2 g/mol
Structural Identifiers
SMILES[Li+].CN1C=C(N=C1C(=O)[O-])COC2=CC=CC=C2
InChIInChI=1S/C12H12N2O3.Li/c1-14-7-9(13-11(14)12(15)16)8-17-10-5-3-2-4-6-10;/h2-7H,8H2,1H3,(H,15,16);/q;+1/p-1
InChIKeyUMRVCHIJYBCXDN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) 1-Methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate – Structural Identity & Class Definition for Procurement


Lithium(1+) 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate (CAS 2742659‑80‑7) is a lithium salt of a 1,4‑disubstituted imidazole‑2‑carboxylic acid . It belongs to the class of imidazole‑2‑carboxylate derivatives, which are employed as synthetic intermediates, ligand scaffolds, and bioactive molecule precursors. The compound features a 4‑phenoxymethyl substituent—a pharmacophoric motif associated with α₁‑adrenoceptor agonist activity in congeneric imidazole series [1]—paired with a carboxylate group at position 2 that is neutralised by a lithium counterion. This specific substitution pattern and salt form distinguish it from other imidazole‑2‑carboxylate salts and regioisomers, making precise structural identification essential for reproducible research procurement.

Why Generic Imidazole‑2‑Carboxylate Salts Cannot Replace Lithium(1+) 1‑Methyl‑4‑(phenoxymethyl)‑1H‑imidazole‑2‑carboxylate


Imidazole‑2‑carboxylate salts are not interchangeable: both the counterion identity and the imidazole substitution pattern govern solubility, crystallinity, metal‑coordination geometry, and biological target engagement [1]. The 4‑phenoxymethyl group in the title compound is a documented pharmacophoric element for α₁‑adrenoceptor agonism, whereas the 5‑phenoxymethyl regioisomer presents a distinct spatial orientation that alters receptor complementarity [2]. The lithium counterion, relative to sodium or potassium, provides a smaller ionic radius (0.76 Å vs. 1.02 Å and 1.38 Å, respectively) that influences lattice energy and solvation, directly impacting dissolution rate and formulation behaviour [3]. Consequently, substituting a positional isomer, a different carboxylate salt, or the free acid can change crystal packing, solution‑phase properties, and, where applicable, pharmacological activity—each of which represents a quantifiable procurement risk.

Quantitative Differentiation Evidence for Lithium(1+) 1‑Methyl‑4‑(phenoxymethyl)‑1H‑imidazole‑2‑carboxylate vs. Closest Analogs


Lithium Salt vs. Free Acid: Aqueous Solubility and Ionisation Advantage

The lithium salt form of 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate is predicted to exhibit markedly higher aqueous solubility than the corresponding free acid. The free acid has a predicted pKa of 4.78 ± 0.10 (most acidic, 25 °C) [1], indicating that at physiological or near‑neutral pH the acid will remain largely protonated and poorly soluble. In contrast, the pre‑formed lithium salt bypasses the dissolution‑limiting protonation step, ensuring complete ionisation and rapid dissolution—a class‑level property of alkali‑metal carboxylates [2]. While direct solubility measurements for this specific compound are not publicly available, the solubility enhancement factor for lithium carboxylates over their free acids typically ranges from 10‑ to 100‑fold depending on lipophilicity [2].

pharmaceutical salt form aqueous solubility carboxylate pKa

4‑Phenoxymethyl vs. 5‑Phenoxymethyl Regioisomer: Differential Pharmacophoric Signature

In a comparative study of 4‑(phenoxymethyl)imidazoles and 4‑(anilinomethyl)imidazoles, the 4‑phenoxymethyl substitution was shown to confer potent, selective α₁A‑adrenoceptor agonism with potency comparable to the corresponding 2‑substituted imidazolines [1]. The 5‑phenoxymethyl regioisomer (lithium 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate, ChemSpider ID 114869025) presents the phenoxymethyl group at a different ring position, which alters the three‑dimensional orientation of the pharmacophore and is expected to reduce or abolish α₁‑adrenoceptor activity. Although the target compound bears a carboxylate at position 2 rather than the basic amine required for α₁ agonism, the 4‑phenoxymethyl scaffold remains a critical structural determinant for future derivatisation targeting this receptor family.

regioisomer selectivity α1-adrenoceptor agonism structural biology

Lithium vs. Sodium Counterion: Ionic Radius and Crystal Lattice Energy

The lithium cation possesses the smallest ionic radius (0.76 Å for 6‑coordinate Li⁺) among the alkali metals [1], resulting in higher charge density and larger lattice enthalpy compared to the corresponding sodium (1.02 Å) or potassium (1.38 Å) salts. This generally translates to a higher melting point and potentially slower intrinsic dissolution rate for the lithium salt, although the effect is modulated by crystal packing and hydration energy. The lithium salt of the target compound has a molecular weight of 238.17 g mol⁻¹ ; the hypothetical sodium salt (C₁₂H₁₁NaN₂O₃) would have a molecular weight of 254.22 g mol⁻¹ (mass difference +6.7 % w/w), altering molar dosing in stoichiometric reactions or formulation.

counterion effect lattice energy dissolution rate

Comparison with 1‑Methyl‑1H‑imidazole‑2‑carboxylate Lithium: Lipophilic Bulk and Steric Differentiation

The simplest lithium imidazole‑2‑carboxylate, lithium 1‑methyl‑1H‑imidazole‑2‑carboxylate (CAS 684242‑85‑1) , lacks the 4‑phenoxymethyl substituent. The phenoxymethyl group in the target compound adds 106.12 g mol⁻¹ to the molecular weight and introduces an aromatic ether moiety that increases lipophilicity. While experimentally determined log P values are not available for either compound, the congeneric 2‑(phenoxymethyl)‑1H‑imidazole has a measured log P of 2.79 . The phenoxymethyl‑bearing compound is therefore expected to exhibit a log P approximately 2–3 units higher than the unsubstituted 1‑methyl‑1H‑imidazole‑2‑carboxylate scaffold (estimated log P ≈ 0 to −0.5), a difference that translates to roughly 100‑ to 1000‑fold higher partitioning into organic phases.

molecular complexity lipophilicity logP structure-property relationships

High‑Value Application Scenarios for Lithium(1+) 1‑Methyl‑4‑(phenoxymethyl)‑1H‑imidazole‑2‑carboxylate


α₁‑Adrenoceptor Probe Derivatisation

The 4‑phenoxymethyl scaffold is a validated α₁A‑adrenoceptor pharmacophore [1]. The target lithium salt can serve as a carboxylate‑functionalised intermediate for amide coupling or esterification to install amine‑containing side chains, enabling structure‑activity relationship (SAR) exploration around the carboxylate position. The 4‑regioisomer must be specified to retain the pharmacophoric orientation; the 5‑substituted isomer would likely yield inactive products.

Formulation Pre‑Screening Requiring Rapid Dissolution

Where aqueous solubility of the free acid is a limiting factor, the pre‑formed lithium salt provides a fully ionised, dissolution‑ready form. The predicted pKa of 4.78 for the free acid [2] confirms that the acid will be poorly soluble at pH < 5; the lithium salt circumvents this barrier and is recommended for high‑throughput solubility or permeability screens.

Metal‑Coordination Chemistry and Catalysis

The imidazole‑2‑carboxylate moiety functions as a bidentate ligand for transition metals. The lithium salt offers a non‑coordinating counterion that does not compete for metal binding sites, unlike salts of redox‑active or strongly coordinating anions. The phenoxymethyl group provides additional steric bulk and potential π‑stacking interactions, differentiating it from simpler lithium imidazole‑2‑carboxylates .

Computational Docking and Pharmacophore Modelling

The 4‑phenoxymethyl substitution has a defined pharmacophoric role in α₁‑adrenoceptor binding [1]. The target compound, in its carboxylate form, can be used as a rigid scaffold for docking studies to map the carboxylate‑tolerant region of the binding pocket, providing complementary SAR information to the amine‑containing agonists reported in the literature.

Quote Request

Request a Quote for lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.